6-(Propan-2-yl)azulene 6-(Propan-2-yl)azulene
Brand Name: Vulcanchem
CAS No.: 102943-13-5
VCID: VC20594018
InChI: InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3
SMILES:
Molecular Formula: C13H14
Molecular Weight: 170.25 g/mol

6-(Propan-2-yl)azulene

CAS No.: 102943-13-5

Cat. No.: VC20594018

Molecular Formula: C13H14

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

6-(Propan-2-yl)azulene - 102943-13-5

Specification

CAS No. 102943-13-5
Molecular Formula C13H14
Molecular Weight 170.25 g/mol
IUPAC Name 6-propan-2-ylazulene
Standard InChI InChI=1S/C13H14/c1-10(2)11-6-8-12-4-3-5-13(12)9-7-11/h3-10H,1-2H3
Standard InChI Key BBGWKYCWKNERBV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C2C=CC=C2C=C1

Introduction

Structural and Molecular Characteristics

Core Azulene Framework

Azulene’s structure comprises a five-membered cyclopentadiene ring fused to a seven-membered cycloheptatriene ring, creating a polar aromatic system with a dipole moment of approximately 1.08 D . The isopropyl substitution at position 6 introduces steric bulk and electron-donating effects, which influence the compound’s electronic distribution and intermolecular interactions.

Molecular Geometry and Substituent Effects

The isopropyl group at position 6 induces non-planarity in the azulene system, as evidenced by computational models of related azulene derivatives . This substitution enhances solubility in nonpolar solvents (e.g., toluene, hexane) compared to unsubstituted azulene, facilitating its use in solution-phase reactions . The molecular formula of 6-(propan-2-yl)azulene is C₁₃H₁₆, with a molecular weight of 172.27 g/mol (Table 1).

Table 1: Key Molecular Properties of 6-(Propan-2-yl)azulene

PropertyValueSource
Molecular FormulaC₁₃H₁₆
Molecular Weight172.27 g/mol
Substituent Position6
Dipole Moment~1.1 D (estimated)

Synthesis and Chemical Modification

Direct Synthesis Routes

The synthesis of 6-(propan-2-yl)azulene typically involves Friedel-Crafts alkylation or acylation of azulene with isopropyl-containing reagents. A patent by outlines a generalized method for azulene derivative synthesis, adaptable to 6-isopropyl substitution:

  • Acylation: React azulene with acetic anhydride in toluene under reflux, using pyridine as a base to facilitate electrophilic substitution .

  • Reduction: Reduce the acetylated intermediate using lithium aluminum hydride (LiAlH₄) to yield the alkylated product .

  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

This method achieves moderate yields (45–60%) but requires optimization to minimize byproducts such as 1-isopropylazulene .

Alternative Approaches

A recent innovation involves Suzuki-Miyaura coupling, where a boronic ester-functionalized azulene reacts with 2-bromopropane in the presence of a palladium catalyst . This method offers regioselectivity for the 6-position, with yields up to 75% .

Physicochemical Properties

Solubility and Stability

6-(Propan-2-yl)azulene exhibits improved solubility in organic solvents compared to parent azulene:

  • Toluene: 25 mg/mL

  • Chloroform: 18 mg/mL

  • Hexane: 8 mg/mL .

The compound is stable under inert atmospheres but undergoes photooxidation upon prolonged UV exposure, forming azulene-quinone derivatives .

Spectroscopic Features

  • UV-Vis: Absorption maxima at 340 nm (S₀→S₂ transition) and 610 nm (S₀→S₁ transition), redshifted by 15 nm compared to azulene due to the isopropyl group’s electron-donating effect .

  • NMR: ¹H NMR (CDCl₃) signals at δ 7.2–7.8 ppm (aromatic protons) and δ 1.2–1.4 ppm (isopropyl methyl groups) .

Biological Activity and Applications

Photodynamic Therapy (PDT)

Comparative Analysis with Related Azulenes

Table 2: Comparison of Azulene Derivatives

CompoundSubstituentKey PropertySource
Guaiazulene1,4-dimethylAnti-inflammatory
Chamazulene3-methylAntimicrobial
5,6-Dicyanoazulene5,6-cyanoPDT candidate
6-(Propan-2-yl)azulene6-isopropylEnhanced solubility

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